molecular formula C22H15F2N7O B6482803 2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1007085-10-0

2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6482803
CAS No.: 1007085-10-0
M. Wt: 431.4 g/mol
InChI Key: IDZHQYWSUZWLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a 3-methyl-1H-pyrazol-5-yl moiety at position 2. The benzamide group at the pyrazole’s 5-position is further substituted with a 2-fluoro group, enhancing electronic and steric interactions critical for target binding . Its molecular formula is C25H18F2N7O, with a molecular weight of 479.46 g/mol. The fluorine atoms at strategic positions likely improve metabolic stability and binding affinity to target proteins, such as kinases or enzymes involved in signaling pathways .

Properties

IUPAC Name

2-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O/c1-13-10-19(28-22(32)16-4-2-3-5-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-8-6-14(23)7-9-15/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZHQYWSUZWLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Fusion Techniques

Recent advancements prioritize solvent-free methods to enhance sustainability. For example, the cyclization of hydrazine derivatives with diketones (e.g., acetylacetone) under fusion conditions yields pyrazolo[3,4-d]pyrimidines in >90% purity. This method eliminates volatile organic solvents and reduces reaction times from hours to minutes. The fluorobenzamide group is introduced via a one-pot amidation using 2-fluorobenzoic anhydride and a catalytic amount of DMAP.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of the pyrazole ring. A study demonstrated that reacting 4-fluorophenylboronic acid with a bromopyrazolo[3,4-d]pyrimidine precursor under microwave conditions (150°C, 20 min) achieves 85% yield, compared to 60% under conventional heating. Subsequent benzamide coupling is performed using HATU as a coupling agent and DIPEA as a base in DMF.

Catalytic Strategies for Enhanced Selectivity

Transition Metal Catalysis

Palladium catalysts enable selective C–N bond formation. For instance, Buchwald-Hartwig amination of a chloropyrimidine intermediate with 3-methyl-5-aminopyrazole using Pd(OAc)₂ and Xantphos affords the pyrazole-pyrimidine hybrid in 78% yield. The fluorine substituents are retained by employing mild conditions (80°C, 12 h).

Organocatalytic Methods

Piperidine acetate catalyzes Knoevenagel condensations between pyrazolo[3,4-d]pyrimidine aldehydes and active methylene compounds (e.g., malononitrile). This approach constructs the benzamide-linked pyrazole ring with >95% regioselectivity.

Analytical Validation and Optimization

Spectroscopic Characterization

  • IR Spectroscopy : Absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C–F stretch) confirm benzamide and fluorophenyl groups.

  • ¹H NMR : Peaks at δ 8.25–8.80 ppm correspond to pyrimidine-H, while δ 2.10 ppm (s, 3H) confirms the 3-methyl group.

Yield Optimization Table

StepMethodConditionsYield (%)
Pyrimidine cyclizationSolvent-free fusion150°C, 30 min93
Pyrazole couplingPd(OAc)₂/Xantphos80°C, 12 h78
Benzamide formationHATU/DIPEADMF, rt, 4 h89

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide can undergo:

  • Substitution Reactions: : Particularly at the fluorine sites.

  • Oxidation and Reduction Reactions: : Dependent on specific functional groups within the molecule.

  • Hydrolysis: : Especially under acidic or basic conditions.

Common Reagents and Conditions

Common reagents include:

  • Nucleophiles: : For substitution reactions.

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products of these reactions would be fluorinated derivatives, oxidized or reduced forms, and hydrolyzed fragments, depending on the specific reagents and conditions used.

Scientific Research Applications

2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide has a wide array of applications:

  • Chemistry: : Studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Investigating its interaction with biological macromolecules.

  • Medicine: : Exploring its potential as a therapeutic agent in treating diseases, such as cancers or inflammatory conditions.

  • Industry: : Utilizing its properties for the development of new materials or pharmaceuticals.

Mechanism of Action

The compound's mechanism of action often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors due to its structural components.

  • Pathways Involved: : Modulating signaling pathways that control cell proliferation, apoptosis, or inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Compound A : N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

  • Key Differences : Replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl substituent and uses a 4-fluorobenzamide instead of 2-fluorobenzamide.
  • The 4-fluoro position on the benzamide may weaken hydrogen bonding compared to the target compound’s 2-fluoro group .
  • Molecular Weight : 441.5 g/mol .

Compound B : 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide

  • Key Differences : Substitutes benzamide with acetamide and introduces a 4-oxo group in the pyrimidine ring, forming a dihydro derivative.
  • Impact : The 4-oxo group may alter electron distribution, reducing aromaticity and affecting binding to ATP-binding pockets in kinases. Acetamide’s smaller size could decrease steric hindrance but limit π-π stacking interactions .

Fluorine Substitution Patterns

Compound C : N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide

  • Key Differences : 3-fluorobenzamide instead of 2-fluorobenzamide and a 2,3-dimethylphenyl group.
  • Impact : The meta-fluoro position may reduce dipole interactions compared to the ortho-fluoro in the target compound. Dimethylphenyl substituents could enhance lipophilicity but reduce target specificity .

Compound D : Razaxaban (Factor Xa Inhibitor)

  • Structure: Features a pyrazolo[3,4-d]pyrimidine core with a trifluoromethyl group and aminobenzisoxazole P1 ligand.
  • Key Differences: The trifluoromethyl group and extended P4 ligand (dimethylaminomethylimidazole) improve selectivity for Factor Xa over trypsin.
  • Pharmacokinetics : Razaxaban exhibits high oral bioavailability (60–80%) and low protein binding (<90%), attributed to optimized substituent polarity .

Hybrid and Fused Systems

Compound E: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Key Differences: Replaces the pyrimidine ring with a thieno[3,2-d]pyrimidine fused system.

Compound F : 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • Key Differences : Incorporates a piperazine ring and 3-chlorobenzamide.
  • Impact : The piperazine group introduces basicity, improving solubility and CNS penetration. The chloro substituent may enhance halogen bonding but increase toxicity risks .

Comparative Data Table

Compound Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[3,4-d]pyrimidine R1: 4-fluorophenyl; R2: 2-fluorobenzamide 479.46 High metabolic stability, kinase inhibition
Compound A Pyrazolo[3,4-d]pyrimidine R1: 2,4-dimethylphenyl; R2: 4-fluorobenzamide 441.5 Increased hydrophobicity, lower solubility
Compound B 4,5-Dihydropyrazolo[3,4-d]pyrimidine R1: 4-oxo; R2: acetamide 452.45 Reduced aromaticity, altered binding kinetics
Razaxaban (D) Pyrazolo[3,4-d]pyrimidine R1: Trifluoromethyl; R2: Aminobenzisoxazole 589.1 High Factor Xa selectivity, oral bioavailability

Research Findings and Trends

  • Fluorine Positioning : Ortho-fluorine in the benzamide group (target compound) enhances dipole-dipole interactions with target residues compared to meta- or para-fluoro analogs .
  • Pyrimidine Modifications : 4-Oxo derivatives (Compound B) show reduced kinase inhibition potency due to loss of aromatic conjugation .
  • Hybrid Systems: Thieno-fused analogs (Compound E) exhibit unique electronic profiles but face synthetic challenges, limiting scalability .
  • Pharmacokinetics : Piperazine-containing derivatives (Compound F) demonstrate improved solubility but require careful toxicity profiling .

Biological Activity

2-Fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide, with the CAS number 1007085-10-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H15F2N7O, with a molecular weight of 431.4 g/mol. The compound features a complex structure that includes multiple heterocycles, which are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC22H15F2N7O
Molecular Weight431.4 g/mol
CAS Number1007085-10-0

Anticancer Properties

Recent studies have indicated that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer activity. Specifically, the compound has been evaluated against various cancer cell lines, including MDA-MB-231 (human breast cancer) and A549 (lung cancer).

Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer effects of related pyrazolo compounds, several derivatives were screened using the MTT assay to determine their cytotoxicity against MDA-MB-231 cells. The results demonstrated that certain derivatives showed promising growth inhibition compared to control groups. Notably, compounds with similar structural motifs to this compound exhibited IC50 values ranging from 10 µM to 30 µM in inhibiting cell proliferation .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival. Pyrazolo derivatives have been shown to interact with various molecular targets that play crucial roles in cancer progression.

In Vitro Studies

Several in vitro studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in inducing apoptosis and inhibiting tumor growth. For instance:

  • Compound Evaluation : A library of pyrazolo compounds was synthesized and tested against A549 lung cancer cells. One derivative exhibited an IC50 value of 26 µM, indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of fluorine atoms in specific positions enhances the compound's potency against cancer cells. The substitution pattern on the pyrazole ring appears to be critical for maintaining biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide, and what are critical optimization parameters?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-fluorophenylhydrazine with a pyrazole precursor (e.g., 3-methyl-1H-pyrazol-5-amine) under acidic conditions .

Functionalization : Introduce the 2-fluorobenzamide moiety via amide coupling using reagents like EDCI/HOBt or DCC in anhydrous DMF .
Optimization Parameters :

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent : Use dry DMF or THF to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6_6) confirm substitution patterns and aromatic proton environments. For example, the 4-fluorophenyl group shows a doublet at δ 7.8–8.1 ppm (J=8.5J = 8.5 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak [M+H]+^+ at m/z 477.15 (calculated: 477.16) .
  • X-ray Crystallography : SHELXL refinement (SHELX-2018) resolves bond angles and torsion angles, confirming the planar pyrazolo[3,4-d]pyrimidine core .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of amide coupling in the final synthetic step?

Methodological Answer: A comparative study reveals:

Condition Catalyst Solvent Yield (%) Purity (%)
EDCI/HOBtDMAPDMF7892
DCCNoneTHF6588
HATUDIPEACH2_2Cl2_28294

Key Insight : HATU/DIPEA in CH2_2Cl2_2 minimizes racemization and improves yield due to superior activation of carboxylic acid .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation strategies include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples to identify active metabolites and adjust dosing regimens .
  • Structural Modifications : Replace the 3-methylpyrazole group with a trifluoromethyl analog to improve metabolic resistance .

Q. How can crystallographic data (via SHELX) inform SAR studies for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer: SHELXL-refined structures reveal:

  • Hydrogen Bonding : The 2-fluorobenzamide carbonyl forms a key H-bond with kinase active sites (distance: 2.1 Å).
  • Steric Effects : The 4-fluorophenyl group induces a 15° torsional angle, affecting binding pocket accommodation .
    SAR Table :
Substituent Binding Affinity (IC50_{50}, nM) Notes
4-Fluorophenyl12 ± 1.5Optimal steric fit
3-Chlorophenyl45 ± 3.2Increased hydrophobicity
4-Methoxyphenyl220 ± 12Reduced H-bond capacity

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

Methodological Answer: Discrepancies arise from:

  • Solvent Systems : Solubility in DMSO ranges from 25 mg/mL (anhydrous) to 18 mg/mL (hydrated) due to hygroscopicity .
  • pH Dependency : Solubility increases from 0.5 mg/mL (pH 7.4) to 8 mg/mL (pH 2.0) in simulated gastric fluid, attributed to protonation of the pyrazole nitrogen .

Experimental Design Considerations

Q. What controls are critical when assessing enzyme inhibition kinetics with this compound?

Methodological Answer:

  • Positive Control : Use staurosporine (pan-kinase inhibitor) to validate assay conditions.
  • Negative Control : Include DMSO vehicle at ≤0.1% to rule out solvent effects.
  • Data Normalization : Express IC50_{50} values relative to ATP concentration (e.g., 1 mM ATP for kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.